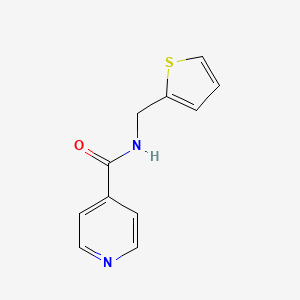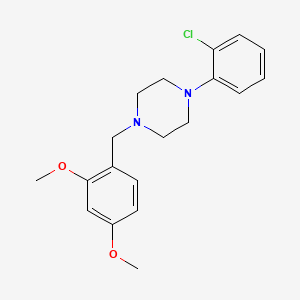
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBA is a nitrobenzamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide. One potential area of research is the development of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide derivatives that are more water-soluble, which could increase its potential for use in certain experiments. Another area of research is the development of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide and its potential molecular targets in the body.
Synthesis Methods
The synthesis of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide involves several steps, starting with the reaction of 2-methoxy-5-methylphenol with nitric acid to form 2-methoxy-5-methyl-3-nitrophenol. This compound is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for cancer research. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-14(22-2)12(8-10)17-16(19)11-5-7-15(23-3)13(9-11)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIQEWNOFXRMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)


![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)
![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)





![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)

